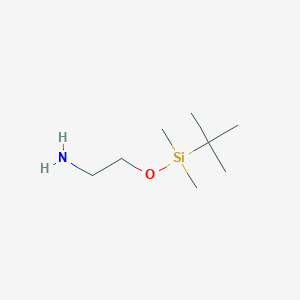

2-(Tert-butyldimethylsilyloxy)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXFUMZONWWODJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336126 | |

| Record name | Ethanamine, mono-TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101711-55-1 | |

| Record name | Ethanamine, mono-TMS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-aminoethoxy)(tert-butyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tert-butyldimethylsilyloxy)ethanamine is a bifunctional organosilicon compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a protected hydroxyl group and a primary amine, makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and modified biopolymers. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in drug development.

Physicochemical Properties

This compound is a colorless to light brown liquid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₂₁NOSi | [1] |

| Molecular Weight | 175.34 g/mol | [1] |

| CAS Number | 101711-55-1 | [1][2] |

| Appearance | Colorless to Light Brown Liquid | [2][3] |

| Boiling Point | ~115 °C | [4] |

| Density | ~0.80 g/mL | [4] |

| Refractive Index | 1.43 | [3] |

| Solubility | Soluble in water and organic solvents. | [4] |

| pKa | 8.78 ± 0.10 (Predicted) | [2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the selective silylation of ethanolamine.[3][5]

Materials:

-

2-Aminoethanol (Ethanolamine)

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 2-aminoethanol (1.0 equivalent) and imidazole (1.5 equivalents) in dichloromethane, a solution of tert-butyldimethylsilyl chloride (1.2 equivalents) in dichloromethane is added dropwise at room temperature.[3]

-

The reaction mixture is stirred at room temperature for 1 hour.[3]

-

The reaction is quenched by the addition of water.[3]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]

-

The product can be purified by distillation or extraction to obtain pure this compound.[4]

Characterization:

-

¹H NMR (400 MHz, CDCl₃): δ 3.64 (t, J = 5.0 Hz, 2H), 3.05 (br s, 2H), 2.80 (t, J = 5.0 Hz, 2H), 0.90 (s, 9H), 0.06 (s, 6H).[3]

-

¹³C NMR (100 MHz, CDCl₃): δ 64.7, 44.1, 25.9, 18.3, -3.4.[3]

-

Mass Spectrum (APCI+): [M+H]⁺ = 176.6.[3]

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a versatile tool in several areas of chemical synthesis, particularly in the development of new therapeutics.

Bifunctional Synthon and Linker

With a reactive primary amine and a sterically hindered, protected hydroxyl group, this molecule serves as an excellent bifunctional synthon.[5] The amine can undergo various transformations, such as amidation or alkylation, while the silyl ether remains intact. Subsequent deprotection of the hydroxyl group under mild acidic conditions or with a fluoride source allows for further functionalization. This orthogonality is highly valuable in the construction of complex molecules.[5]

This compound and its derivatives are also utilized as linkers in various applications, including solid-phase synthesis and the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[6][7] In solid-phase synthesis, the amine functionality can be used to attach the linker to a solid support, while the protected hydroxyl group can be deprotected and used to attach a substrate for further synthetic modifications.

References

A Comprehensive Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine (CAS 101711-55-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(Tert-butyldimethylsilyloxy)ethanamine, a versatile bifunctional molecule with significant applications in organic synthesis and drug development. This document details its physicochemical properties, synthesis and purification protocols, key applications, and spectroscopic data.

Physicochemical and Computational Data

This compound is a colorless to light brown liquid. Its key properties are summarized in the tables below for easy reference.

| Identifier | Value | Source |

| CAS Number | 101711-55-1 | [1][2][3] |

| Molecular Formula | C₈H₂₁NOSi | [3] |

| Molecular Weight | 175.34 g/mol | [1][3] |

| InChI Key | XDXFUMZONWWODJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OCCN | [4] |

| Physicochemical Property | Value | Source |

| Appearance | Colorless to Almost Colorless Clear Liquid | [5] |

| Purity | ≥95% | [3] |

| Storage Temperature | 4°C, protect from light | [3] |

| Computational Data | Value | Source |

| Topological Polar Surface Area (TPSA) | 35.25 Ų | [3] |

| logP | 1.9669 | [3] |

| Hydrogen Bond Acceptors | 2 | [3][6] |

| Hydrogen Bond Donors | 1 | [3][6] |

| Rotatable Bonds | 4 | [6] |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound involves the selective protection of the hydroxyl group of ethanolamine using tert-butyldimethylsilyl chloride (TBDMSCl).[1]

Experimental Protocol: Synthesis from 2-Aminoethanol and TBDMSCl

Materials:

-

2-Aminoethanol (20 mmol)

-

Tert-butyldimethylsilyl chloride (TBDMSCl) (24 mmol)

-

Imidazole (30 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 2-aminoethanol and imidazole in dichloromethane in a suitable reaction flask.

-

Slowly add a solution of tert-butyldimethylsilyl chloride in dichloromethane dropwise to the stirring mixture over a period of 3 minutes.[2]

-

Continue to stir the reaction mixture at room temperature for 1 hour.[2]

-

Quench the reaction by adding water (20 mL).[2]

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with dichloromethane (2 x 20 mL).[2]

-

Combine all organic phases and dry over anhydrous magnesium sulfate.[2]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the product as a light yellow oily substance.[2]

This method typically results in a crude yield of 100%.[2]

Key Applications in Research and Development

This compound serves as a crucial building block in various synthetic pathways due to its bifunctional nature, possessing both a reactive primary amine and a protected hydroxyl group.[1]

-

Bifunctional Synthon: Its structure allows for selective modification at the amine group while the hydroxyl functionality remains protected by the stable tert-butyldimethylsilyl (TBDMS) group.[1] The TBDMS group can be readily removed under specific conditions, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group.[1]

-

Drug Development: The 2-aminoethanol scaffold is a common motif in many biologically active molecules. This compound is notably used in the preparation of 3-substituted androsterone derivatives.[2][7][8] Its bifunctional nature enables the creation of diverse compound libraries for high-throughput screening in drug discovery.[1]

-

Polymer Chemistry: The primary amine can be incorporated into polymer backbones or used as a grafting site. A related compound, 2-[2-(tert-butyldimethylsilyloxy)ethoxy]ethanamine, is known to be a cross-linking reagent, suggesting a similar potential application for the title compound.[1] After incorporation into a polymer, hydrolysis of the TBDMS group reveals a hydroxyl group that can form crosslinks, enhancing the material's properties.[1]

References

- 1. This compound | 101711-55-1 | Benchchem [benchchem.com]

- 2. This compound | 101711-55-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. guidechem.com [guidechem.com]

- 6. 101711-55-1 | this compound | Silicon Compounds | Ambeed.com [ambeed.com]

- 7. nbinno.com [nbinno.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the NMR Spectral Data of 2-(Tert-butyldimethylsilyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectral data for 2-(Tert-butyldimethylsilyloxy)ethanamine. The information presented herein is intended to assist researchers and professionals in the fields of chemical synthesis and drug development in the structural elucidation and characterization of this versatile bifunctional molecule.

Introduction

This compound is a valuable building block in organic synthesis, featuring a primary amine and a protected hydroxyl group. This unique structure allows for selective functionalization at the amine terminus while the tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl moiety. Accurate interpretation of its NMR spectra is crucial for confirming its structure and purity during synthetic processes. This guide presents a comprehensive summary of its ¹H and ¹³C NMR data, along with the experimental protocols for data acquisition.

NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃).

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 3.64 | Triplet | 5.0 | 2H | -O-CH₂- |

| 3.05 | Broad Singlet | N/A | 2H | -NH₂ |

| 2.80 | Triplet | 5.0 | 2H | -CH₂-NH₂ |

| 0.90 | Singlet | N/A | 9H | -C(CH₃)₃ |

| 0.06 | Singlet | N/A | 6H | -Si(CH₃)₂ |

Table 1: ¹H NMR spectral data for this compound.[1][2]

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 64.7 | -O-CH₂- |

| 44.1 | -CH₂-NH₂ |

| 25.9 | -C(CH₃)₃ |

| 18.3 | -C(CH₃)₃ |

| -3.4 | -Si(CH₃)₂ |

Table 2: ¹³C NMR spectral data for this compound.[2]

Experimental Protocols

The following sections detail the methodology for the synthesis and subsequent NMR analysis of this compound.

Synthesis of this compound[2]

A solution of tert-butyldimethylsilyl chloride (3.6 g, 24 mmol) in dichloromethane (10 mL) was added dropwise over 3 minutes to a stirred mixture of 2-aminoethanol (1.22 g, 20 mmol) and imidazole (2.04 g, 30 mmol) in a mixed solvent system. The reaction mixture was stirred at room temperature for 1 hour. Following the reaction, water (20 mL) was added to quench the reaction. The organic and aqueous phases were separated. The aqueous phase was extracted with dichloromethane (2 x 20 mL). The combined organic phases were dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a light yellow oil.

NMR Data Acquisition[1][2]

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 100 MHz spectrometer, respectively.[2] The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: A generalized workflow for acquiring and analyzing NMR data.

References

stability of TBDMS group in 2-(Tert-butyldimethylsilyloxy)ethanamine

An In-depth Technical Guide to the Stability of the TBDMS Group in 2-(Tert-butyldimethylsilyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a valuable bifunctional synthetic building block, integrating a reactive primary amine and a sterically hindered silyl ether-protected primary alcohol.[1][2] The utility of this reagent in complex, multi-step syntheses, such as in the preparation of 3-substituted androsterone derivatives, hinges on the stability of the tert-butyldimethylsilyl (TBDMS) protecting group.[1][3][4] This guide provides a comprehensive overview of the stability of the TBDMS group in this specific context, summarizing quantitative data, detailing relevant experimental protocols, and illustrating key chemical transformations.

The TBDMS group is favored for its substantial stability under a variety of reaction conditions compared to smaller silyl ethers like trimethylsilyl (TMS) and triethylsilyl (TES) ethers.[5][6] This enhanced stability is primarily due to the steric bulk of the tert-butyl group, which hinders nucleophilic attack and hydrolysis at the silicon-oxygen bond.[6][7] However, the presence of a vicinal primary amine in this compound introduces the potential for intramolecular interactions that could influence the stability of the silyl ether.

Core Properties and Synthesis

This compound is typically a light brown liquid soluble in water and organic solvents.[4][8] Its synthesis is straightforward and high-yielding, commonly achieved by the selective silylation of ethanolamine's hydroxyl group.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

2-Aminoethanol (20 mmol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (24 mmol)

-

Imidazole (30 mmol)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

A solution of tert-butyldimethylsilyl chloride (3.6 g, 24 mmol) in dichloromethane (10 mL) is prepared.

-

This solution is added slowly and dropwise over 3 minutes to a stirring mixture of 2-aminoethanol (1.22 g, 20 mmol) and imidazole (2.04 g, 30 mmol) in a mixed solvent system.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

Water (20 mL) is added to quench the reaction.

-

The organic and aqueous phases are separated. The aqueous phase is extracted with dichloromethane (2 x 20 mL).

-

The combined organic phases are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

This procedure is reported to provide a quantitative crude yield of 2-((tert-butyldimethylsilyloxy)ethylamine).[3]

Stability of the TBDMS Ether

The stability of silyl ethers is a critical factor in their application as protecting groups. The general order of stability under acidic conditions is TMS < TES < TBDMS < TIPS < TBDPS.[5] A similar trend is observed under basic conditions.[5]

General Stability Profile of TBDMS Ethers

-

Acidic Conditions: TBDMS ethers are relatively sensitive to acid.[9] While more stable than TMS ethers, they can be cleaved by strong acids like 4M HCl or 40% TFA in DCM.[9] Milder acidic conditions, such as acetic acid in aqueous THF, are commonly used for deprotection.[10] The half-life of a primary TBDMS ether in 1% HCl in THF has been reported to be under a minute.[9]

-

Basic Conditions: TBDMS ethers exhibit excellent stability towards aqueous bases.[6][10] Cleavage under basic conditions typically requires forcing conditions.[6]

-

Fluoride-Mediated Cleavage: The TBDMS group is readily cleaved by fluoride ions due to the formation of a strong silicon-fluoride bond.[10] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[6]

Quantitative Comparison of Silyl Ether Stability

The following table summarizes the relative rates of cleavage for common silyl ethers, highlighting the superior stability of the TBDMS group compared to smaller silyl ethers.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS=1) | Relative Rate of Basic Cleavage (vs. TMS=1) |

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

| (Data sourced from BenchChem[5]) |

Deprotection of the TBDMS Group

The removal of the TBDMS group can be achieved under a variety of conditions, allowing for its selective cleavage in the presence of other functional groups.

Experimental Protocols for TBDMS Deprotection

The following tables provide a summary of various conditions reported for the deprotection of TBDMS ethers, with corresponding yields and reaction times. It is important to note that these are general conditions and may require optimization for specific substrates like this compound.

Table 1: Fluoride-Mediated Deprotection

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) |

| TBAF (1.1 eq) | THF | Room Temp | 1-4 h | General TBDMS ethers | High |

| HF-Pyridine | THF/Pyridine | 0 | 8 h | Primary TBDMS ethers | High |

Table 2: Acid-Catalyzed Deprotection

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) |

| Acetic Acid/H₂O/THF (3:1:1) | - | Room Temp | - | General TBDMS ethers | - |

| 10-CSA (100 mol%) | MeOH | Room Temp | 10 min | Primary TBDMS ethers | High |

| Hf(OTf)₄ (0.05-3 mol%) | CH₂Cl₂ | Room Temp | 0.5-2 h | Selective for primary over secondary/tertiary TBDMS | High |

Table 3: Other Deprotection Methods

| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate/Selectivity | Yield (%) |

| SnCl₂·2H₂O | Ethanol | Room Temp/Reflux | - | General TBDMS ethers | 80-90 |

| Oxone (50% aq. soln.) | Methanol | Room Temp | - | Selective for primary TBDMS ethers | High |

| Acetyl Chloride (cat.) | Dry MeOH | 0 to Room Temp | 0.5-2 h | General TBDMS ethers | High |

| (Data compiled from multiple sources[10][11][12]) |

Visualization of Key Processes

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Role as a Bifunctional Synthon in Multi-Step Synthesis

Caption: General workflow illustrating the use as a bifunctional building block.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 101711-55-1 | Benchchem [benchchem.com]

- 3. This compound | 101711-55-1 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chembk.com [chembk.com]

- 9. reddit.com [reddit.com]

- 10. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 11. Silyl ether - Wikipedia [en.wikipedia.org]

- 12. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

An In-depth Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine: A Bifunctional Building Block in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of 2-(Tert-butyldimethylsilyloxy)ethanamine, a versatile bifunctional building block with significant applications in organic synthesis, particularly within the realm of drug discovery and development. Its unique structure, possessing both a primary amine and a sterically hindered silyl-protected primary alcohol, allows for selective chemical transformations, making it an invaluable synthon for the construction of complex molecular architectures.

Core Properties and Specifications

This compound, also known as (2-Aminoethoxy)(tert-butyl)dimethylsilane, is a stable, yet readily deprotectable, derivative of ethanolamine. The tert-butyldimethylsilyl (TBDMS) group provides robust protection for the hydroxyl functionality, rendering it inert to a wide range of reaction conditions, thereby enabling selective manipulation of the primary amine.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 101711-55-1 | [1][2][3][4][5] |

| Molecular Formula | C₈H₂₁NOSi | [3][4][5] |

| Molecular Weight | 175.34 g/mol | [1][2][3][4][5] |

| Appearance | Colorless to light brown liquid | [2] |

| Boiling Point | ~115 °C | [6] |

| Density | ~0.80 g/mL | [6] |

| Solubility | Soluble in water and organic solvents | [6] |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) | Mass Spectrometry (APCI+) |

| δ (ppm) | Assignment | δ (ppm) |

| 3.64 (t, J = 5.0 Hz, 2H) | -OCH₂- | 64.7 |

| 3.05 (br s, 2H) | -NH₂ | 44.1 |

| 2.80 (t, J = 5.0 Hz, 2H) | -CH₂NH₂ | 25.9 |

| 0.90 (s, 9H) | -SiC(CH₃)₃ | 18.3 |

| 0.06 (s, 6H) | -Si(CH₃)₂ | -3.4 |

Data sourced from ChemicalBook.[2]

Synthesis and Purification

The most common and efficient synthesis of this compound involves the selective silylation of 2-aminoethanol.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminoethanol (1.0 equiv.)

-

Tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv.)

-

Imidazole (1.5 equiv.)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminoethanol (1.0 equiv.) and imidazole (1.5 equiv.) in dichloromethane.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.2 equiv.) in dichloromethane to the stirring mixture over a period of approximately 3 minutes.

-

Continue to stir the reaction mixture at room temperature for 1 hour.[2]

-

Quench the reaction by adding water (20 mL).[2]

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous phases.

-

Extract the aqueous phase twice with dichloromethane.[2]

-

Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a light yellow oil.[2] A crude yield of 100% has been reported for this procedure.[2]

Role as a Bifunctional Building Block

The synthetic utility of this compound lies in its bifunctionality. The primary amine serves as a nucleophile for a variety of transformations, including amidation, alkylation, and reductive amination. The TBDMS-protected alcohol remains unreactive during these steps, preserving a site for subsequent functionalization.

Selective Deprotection of the TBDMS Ether

The TBDMS group can be efficiently removed under mild conditions to liberate the primary alcohol. This selective deprotection is a key step in multi-step syntheses.

Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

Materials:

-

TBDMS-protected substrate (1.0 equiv.)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TBDMS-protected substrate in anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add the TBAF solution dropwise to the stirred solution.[7][8]

-

Allow the reaction to warm to room temperature and stir for 45 minutes to 18 hours, monitoring progress by Thin Layer Chromatography (TLC).[7][9]

-

Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[7][9]

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

The crude product can be purified by flash column chromatography.[9]

Experimental Protocol: Deprotection using Acidic Conditions

Materials:

-

TBDMS-protected substrate

-

1N Hydrochloric Acid (HCl)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the silylated alcohol (e.g., 0.4 mmol) in dichloromethane (4 mL).

-

Add a drop of 1N HCl to the solution.

-

Stir the reaction mixture for 30 minutes at room temperature.[10]

-

Work-up as appropriate for the specific substrate.

Application in Drug Development: Synthesis of Androsterone Derivatives

A significant application of this compound is in the synthesis of 3-substituted androsterone derivatives, which have been investigated as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone biosynthesis.[2][11][12] The following workflow illustrates the general strategy for incorporating the amino alcohol moiety into the androsterone scaffold.

Caption: Synthetic workflow for a 3-substituted androsterone derivative.

Conclusion

This compound is a highly valuable and versatile bifunctional building block for organic synthesis. Its straightforward preparation, robust protecting group, and the orthogonal reactivity of its functional groups make it an ideal synthon for the efficient construction of complex molecules. Its demonstrated use in the synthesis of biologically active compounds, such as inhibitors of steroidogenic enzymes, underscores its importance for researchers and professionals in the field of drug development. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a variety of synthetic endeavors.

References

- 1. This compound | 101711-55-1 | Benchchem [benchchem.com]

- 2. This compound | 101711-55-1 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. Development of 3-substituted-androsterone derivatives as potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Androsterone 3alpha-ether-3beta-substituted and androsterone 3beta-substituted derivatives as inhibitors of type 3 17beta-hydroxysteroid dehydrogenase: chemical synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-(Tert-butyldimethylsilyloxy)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butyldimethylsilyloxy)ethanamine is a bifunctional organosilicon compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a reactive primary amine and a sterically hindered silyl ether, which serves as a versatile protecting group for the hydroxyl functionality of ethanolamine. This unique combination allows for selective chemical transformations at the amine group while the hydroxyl group remains shielded, making it a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates.[1][2] The tert-butyldimethylsilyl (TBDMS) group is known for its stability under a range of reaction conditions and can be readily removed under specific, mild acidic conditions or with a fluoride ion source.[1]

Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Proper solvent selection is critical for optimizing reaction kinetics, facilitating downstream processing, and ensuring the purity of the final products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound and a detailed protocol for its quantitative determination.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₂₁NOSi | [3] |

| Molecular Weight | 175.34 g/mol | [3] |

| Appearance | Colorless to light brown liquid | [4] |

| Water Solubility | 5.4 g/L (25 °C) (Slightly soluble) | [4] |

| Predicted pKa | 8.78 ± 0.10 | [4] |

| Predicted LogP | 1.9669 | [3] |

Qualitative Solubility in Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Hexane | Non-polar | Medium to High | The non-polar alkyl and silyl groups should facilitate dissolution. |

| Toluene | Non-polar | Medium to High | Similar to hexane, the aromatic ring interacts well with the non-polar moieties. |

| Diethyl Ether | Polar aprotic | High | The ether oxygen can act as a hydrogen bond acceptor for the amine protons. |

| Dichloromethane (DCM) | Polar aprotic | High | Commonly used as a solvent for its synthesis, indicating good solubility.[5] |

| Ethyl Acetate | Polar aprotic | High | The ester group can engage in hydrogen bonding with the amine. |

| Tetrahydrofuran (THF) | Polar aprotic | High | Similar to diethyl ether, it is a good hydrogen bond acceptor. |

| Acetone | Polar aprotic | High | The ketone can act as a hydrogen bond acceptor. |

| Acetonitrile | Polar aprotic | Medium | While polar, its interaction with the non-polar parts of the molecule might be less favorable. |

| Methanol | Polar protic | High | The amine can form hydrogen bonds with the hydroxyl group of the solvent. |

| Ethanol | Polar protic | High | Similar to methanol, it can act as a hydrogen bond donor and acceptor. |

| N,N-Dimethylformamide (DMF) | Polar aprotic | High | A highly polar aprotic solvent capable of solvating a wide range of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High | A highly polar aprotic solvent that should readily dissolve the compound. |

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a reliable method for determining the quantitative solubility of this compound in a specific organic solvent at a given temperature. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute in that solution.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument (e.g., HPLC with an appropriate detector if the compound is derivatized)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Saturated Solution: a. Add an excess amount of this compound to a pre-weighed scintillation vial. The exact amount will depend on the expected solubility but should be enough to ensure that some solid/undissolved liquid remains. b. Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial. c. Tightly cap the vial to prevent solvent evaporation. d. Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C). e. Agitate the mixture vigorously using a vortex mixer for 1-2 minutes. f. Allow the vial to equilibrate in the constant temperature bath for at least 24 hours to ensure that the solution is fully saturated. Periodically agitate the mixture during this time.

-

Sample Collection and Preparation: a. After the equilibration period, allow the vial to sit undisturbed in the temperature bath for at least 2 hours to allow any undissolved material to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the undissolved solute) using a syringe. c. Immediately pass the collected supernatant through a 0.2 µm syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any microscopic undissolved particles. d. Dilute the filtered sample with the same organic solvent to a concentration that is within the linear range of the analytical instrument. Record the final volume.

-

Quantitative Analysis: a. Prepare a series of calibration standards of this compound in the same organic solvent. b. Analyze the calibration standards and the prepared sample using GC-FID or another suitable analytical method. c. Construct a calibration curve by plotting the instrument response versus the concentration of the standards. d. Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the concentration of the original saturated solution by taking into account the dilution factor. b. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Concentration from calibration curve in g/mL) × (Dilution factor) × 100

Visualization of Experimental Workflow

References

A Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tert-butyldimethylsilyloxy)ethanamine is a valuable bifunctional building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure, featuring a primary amine and a sterically hindered tert-butyldimethylsilyl (TBDMS) protected primary alcohol, allows for selective functionalization at the nitrogen atom while the hydroxyl group remains masked. This orthogonal reactivity makes it an ideal starting material or intermediate for the synthesis of complex molecular architectures, including novel drug candidates. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of this versatile reagent.

Commercial Availability and Physicochemical Properties

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The compound is usually available as a colorless to light brown liquid. Below is a summary of typical product specifications from various commercial vendors.

| Supplier | Purity | Available Quantities | Price (USD, Representative) |

| Various Suppliers on ChemicalBook | ≥99% | kg | ~$1.00 - $9.90/kg[1] |

| TCI America | >95.0% (GC) | 1g, 5g, 25g | $79/1mL, $234/5mL[1] |

| Santa Cruz Biotechnology | Research Grade | Inquire | Inquire[2] |

| Achmem | 98% | 25g, 100g | $21/25g, $87/100g[3] |

| ChemScene | ≥95% | Inquire | Inquire[4] |

| CP Lab Safety | min 95% | 100g | Inquire[5] |

Note: Prices are subject to change and may vary based on quantity and supplier. It is recommended to request a quote from the respective supplier for the most current pricing.

Key Physicochemical Data:

-

CAS Number: 101711-55-1[6]

-

Molecular Formula: C₈H₂₁NOSi[6]

-

Molecular Weight: 175.34 g/mol [6]

-

Boiling Point: ~178 °C (Predicted)[1]

-

Density: ~0.849 g/cm³ (Predicted)[1]

-

Storage: 2-8°C, protected from light and moisture[1]

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the selective silylation of ethanolamine.

Experimental Protocol: Synthesis from Ethanolamine

Materials:

-

Ethanolamine

-

Tert-butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of ethanolamine (1.0 equivalent) and imidazole (1.5 equivalents) in anhydrous dichloromethane at 0 °C (ice bath), add a solution of tert-butyldimethylsilyl chloride (1.2 equivalents) in anhydrous dichloromethane dropwise via a dropping funnel.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding water.[1]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound as a colorless to light brown oil.[1]

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a strategic component in the multi-step synthesis of various biologically active molecules. The free amine can be readily derivatized through a variety of reactions, including acylation, alkylation, and reductive amination, to introduce diverse functionalities. Subsequently, the TBDMS protecting group can be selectively removed under mild acidic conditions (e.g., acetic acid in THF/water) or with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) to unveil the primary alcohol for further transformations.

Role as a Versatile Linker and Building Block

General Synthetic Workflow in Drug Development

The following diagram illustrates a generalized workflow for the utilization of this compound in the synthesis of a hypothetical drug candidate.

Caption: Generalized synthetic workflow using the title compound.

This workflow highlights the sequential modification of the amine and, after deprotection, the hydroxyl group, enabling the construction of complex molecules with diverse functionalities.

Conclusion

This compound is a commercially accessible and highly versatile reagent for researchers and professionals in drug development. Its orthogonal protecting group strategy allows for the selective and efficient synthesis of complex organic molecules. The straightforward synthesis and predictable reactivity of this compound make it a valuable tool in the medicinal chemist's arsenal for the discovery and development of new therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of 2-(Tert-butyldimethylsilyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Tert-butyldimethylsilyloxy)ethanamine (CAS No. 101711-55-1), a versatile bifunctional synthon utilized in organic synthesis. This document is intended for professionals in research and drug development who may handle this compound. Adherence to the safety protocols outlined herein is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a colorless to light brown liquid.[1] It is characterized by the presence of a primary amine and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group, making it a valuable reagent in multi-step syntheses.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 101711-55-1 | [1][3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₂₁NOSi | [1][3][7][8][10] |

| Molecular Weight | 175.34 g/mol | [1][3][7][8][10] |

| Appearance | Colorless to light brown clear liquid | [1][8][10] |

| Boiling Point | 178.4 ± 13.0 °C (Predicted) | [8] |

| Density | 0.849 ± 0.06 g/cm³ (Predicted) | [8][10] |

| pKa | 8.78 ± 0.10 (Predicted) | [1][8] |

| Solubility | Soluble in water and organic solvents.[10] Slightly soluble (5.4 g/L) at 25 °C.[1] | [1][10] |

| Storage Temperature | 2-8°C, protected from light and moisture, under inert gas. | [3][5][6][8][11] |

Hazard Identification and Classification

This compound is classified as hazardous. The GHS classification indicates that it can cause skin and eye irritation and may cause respiratory irritation. Below is a summary of its hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[4] |

| Eye Irritation | 2A / 2 | H319: Causes serious eye irritation.[4] |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |

| Flammable liquids | 4 | H227: Combustible liquid.[12] |

| Skin corrosion/irritation | 1C | H314: Causes severe skin burns and eye damage.[12] |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage.[12] |

GHS Pictograms:

Signal Word: Warning[4][5][6], Danger[12]

Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure and associated risks.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[10][13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][10]

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]

-

Store away from incompatible materials such as oxidizing agents and acids.[10]

-

Keep under an inert gas atmosphere to protect from moisture.[4]

Experimental Protocols

While specific experimental procedures will vary, the following general protocol should be followed when handling this compound in a laboratory setting.

General Laboratory Handling Protocol:

-

Preparation:

-

Ensure the chemical fume hood is functioning correctly.

-

Gather all necessary materials, including the reagent, solvents, glassware, and quenching solutions.

-

Don appropriate PPE (nitrile or neoprene gloves, safety glasses with side shields or goggles, and a flame-retardant lab coat).

-

-

Dispensing:

-

Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

-

Open the container under a stream of inert gas (e.g., argon or nitrogen).

-

Use a clean, dry syringe or cannula to transfer the required amount of the liquid.

-

Immediately reseal the container under an inert atmosphere.

-

-

Reaction:

-

Perform all reaction setup and quenching procedures within the fume hood.

-

Maintain an inert atmosphere over the reaction mixture if the reaction is sensitive to air or moisture.

-

Monitor the reaction for any signs of exothermic activity or pressure buildup.

-

-

Work-up and Purification:

-

Quench the reaction carefully with an appropriate reagent.

-

Perform extractions and washes in a separatory funnel with proper venting.

-

If purification is by distillation, ensure the apparatus is set up correctly and behind a safety shield. For column chromatography, pack and run the column in the fume hood.

-

-

Waste Disposal:

-

Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

-

-

Decontamination:

-

Clean all glassware and equipment thoroughly after use.

-

Wipe down the work area in the fume hood.

-

Remove and dispose of PPE in the designated waste containers.

-

Wash hands thoroughly with soap and water.

-

First Aid Measures

In the event of exposure, immediate action is critical. The following first aid measures should be taken.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[14] |

| Skin Contact | Immediately remove all contaminated clothing.[4][14] Flush the affected area with plenty of soap and water for at least 15 minutes.[4][14] Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][14] |

| Ingestion | Do NOT induce vomiting.[13] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.[10] |

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this chemical.

Caption: General experimental workflow for handling this compound.

Caption: Decision tree for first aid procedures following exposure.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 101711-55-1 | Benchchem [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. achmem.com [achmem.com]

- 6. 101711-55-1|2-((tert-Butyldimethylsilyl)oxy)ethanamine|BLD Pharm [bldpharm.com]

- 7. calpaclab.com [calpaclab.com]

- 8. minstar.lookchem.com [minstar.lookchem.com]

- 9. This compound | 101711-55-1 [amp.chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. 2- 2-(tert-Butyldimethylsilyloxy)ethoxy ethanamine 95 215297-17-9 [sigmaaldrich.com]

- 12. N-(2-(tert-Butyldimethylsilyloxy)ethyl)methylamine | C9H23NOSi | CID 16203640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-(Tert-butyldimethylsilyloxy)ethanamine in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides and small proteins. The introduction of non-standard amino acids and functional moieties into peptide sequences is crucial for developing novel therapeutics, diagnostic tools, and research reagents. 2-(Tert-butyldimethylsilyloxy)ethanamine is a versatile bifunctional building block that can be strategically employed in SPPS to introduce a flexible amino-linker with a latent hydroxyl group. The primary amine allows for its incorporation into the peptide backbone, while the tert-butyldimethylsilyl (TBDMS) ether protects the hydroxyl group, which can be deprotected under acidic conditions, typically during the final cleavage of the peptide from the solid support.[1][2][3]

This document provides detailed application notes and protocols for the incorporation of this compound into peptides during standard Fmoc/tBu-based SPPS.[4][5] The protocols outlined below are intended to serve as a guide for researchers to successfully utilize this reagent for C-terminal modification or as an internal linker, enabling further downstream modifications such as PEGylation, glycosylation, or conjugation to other molecules.

Principle of Application

The core of this application lies in the orthogonal protection strategy inherent in Fmoc/tBu-based SPPS.[6][7] The TBDMS protecting group on the hydroxyl function of this compound is stable to the basic conditions (e.g., piperidine) used for the removal of the temporary Nα-Fmoc protecting group.[4][5] However, it is readily cleaved under the strongly acidic conditions (e.g., Trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin and the removal of permanent side-chain protecting groups (e.g., tBu, Boc, Trt).[3][8] This allows for the selective deprotection of the hydroxyl group at the end of the synthesis, yielding a peptide with a free primary alcohol at the desired position.

Data Presentation: Properties and Cleavage Conditions

The following table summarizes the key properties of the TBDMS protecting group and its compatibility with standard SPPS reagents.

| Protecting Group | Protected Functionality | Stable To | Cleavage Conditions | Typical Reagents | Reference |

| TBDMS (Tert-butyldimethylsilyl) | Primary Hydroxyl | Basic conditions (Piperidine), Mild acidic conditions | Strong acidic conditions, Fluoride ions | TFA, HF, TBAF | [2][3][8] |

The stability and cleavage of the TBDMS group are critical for its successful application. The following table provides a comparison of cleavage cocktails for the final deprotection step.

| Cleavage Cocktail | Composition (v/v) | Scavengers | Typical Cleavage Time | Notes | Reference |

| Standard TFA Cleavage | TFA/H₂O/TIPS (95:2.5:2.5) | Triisopropylsilane (TIPS) | 2-4 hours | Efficient for most peptides and TBDMS cleavage. | [9][10] |

| TFA/DCM | TFA/DCM (1:1) | None | 1-2 hours | Milder conditions, may require longer reaction time for complete TBDMS cleavage. | [4][5] |

| HF Cleavage | Anhydrous HF | Anisole | 1 hour at 0°C | Used in Boc/Bzl strategy; highly effective but requires specialized equipment. | [4][5] |

Experimental Protocols

Protocol 1: C-Terminal Modification of a Peptide with this compound

This protocol describes the manual coupling of this compound to a resin-bound peptide as the final residue.

Materials:

-

Peptide-resin (fully protected, with a free N-terminus)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or Oxyma Pure, and DIPEA (N,N-Diisopropylethylamine)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Washing solutions: DMF, DCM

-

Cleavage cocktail: TFA/H₂O/TIPS (95:2.5:2.5)

-

Cold diethyl ether

-

Standard SPPS reaction vessel and shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.[5]

-

Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

-

Activation of Carboxylic Acid (on resin): This protocol assumes coupling to a free amine on the incoming molecule. Therefore, the carboxylic acid of the C-terminal amino acid on the resin must be activated. Correction: For C-terminal modification, the amine of this compound will be coupled to the C-terminal carboxylic acid of the peptide, which is attached to the resin. A more appropriate approach is to first synthesize the peptide, cleave it from the resin while keeping side-chain protecting groups intact (using a hyper-acid sensitive resin like 2-chlorotrityl chloride resin), and then couple this compound in solution phase. Alternatively, for on-resin modification, a specific linker strategy would be required.

Revised and More Practical Protocol 1: Incorporation of this compound as a C-terminal Amide Moiety

This protocol describes the coupling of this compound to the C-terminal carboxylic acid of a peptide after cleavage from a resin that allows for the release of a fully protected peptide acid.

Procedure:

-

Peptide Synthesis: Synthesize the desired peptide sequence on a 2-chlorotrityl chloride resin using standard Fmoc/tBu SPPS.[11]

-

Cleavage of Protected Peptide Acid: Cleave the peptide from the resin using a mild solution of TFA in DCM (e.g., 1-5% TFA) to keep the side-chain protecting groups intact. Neutralize and precipitate the protected peptide.

-

Solution-Phase Coupling: a. Dissolve the protected peptide acid in DMF. b. Add coupling reagents (e.g., 1.2 equivalents of HBTU and 2 equivalents of DIPEA) and stir for 5 minutes. c. Add 1.5 equivalents of this compound to the reaction mixture. d. Stir at room temperature for 2-4 hours or until the reaction is complete (monitored by LC-MS).

-

Work-up and Purification: Quench the reaction, precipitate the protected peptide conjugate, and purify by flash chromatography.

-

Final Deprotection: Treat the purified, protected peptide conjugate with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-4 hours to remove all protecting groups, including the TBDMS group.

-

Isolation: Precipitate the final peptide with cold diethyl ether, wash, and lyophilize.

Protocol 2: Incorporation of this compound as an Internal Linker

This protocol requires the synthesis of an Fmoc-protected derivative of this compound to be used as a building block in SPPS.

Pre-requisite: Synthesis of Fmoc-N-(2-(tert-butyldimethylsilyloxy)ethyl)glycine

This building block can be synthesized by reacting Fmoc-glycine with this compound under standard peptide coupling conditions, followed by purification.

SPPS Procedure:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide peptide). Swell the resin in DMF.[4]

-

Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles (Fmoc deprotection, amino acid coupling, washing) to assemble the peptide chain up to the desired insertion point for the linker.

-

Linker Coupling: a. Deprotect the N-terminal Fmoc group of the growing peptide chain. b. Couple the pre-synthesized Fmoc-N-(2-(tert-butyldimethylsilyloxy)ethyl)glycine (3-5 equivalents) using standard coupling reagents (e.g., HBTU/DIPEA in DMF) for 1-2 hours. c. Wash the resin thoroughly with DMF and DCM.

-

Continue Peptide Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash and dry the resin. Treat the peptide-resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS 95:2.5:2.5) for 2-4 hours. This will cleave the peptide from the resin and simultaneously remove all side-chain protecting groups and the TBDMS group from the linker.

-

Isolation: Precipitate the peptide in cold diethyl ether, wash, and lyophilize. Purify by preparative HPLC.

Visualizations

Diagram 1: Workflow for C-Terminal Modification

Caption: Workflow for C-terminal modification of a peptide.

Diagram 2: Workflow for Internal Linker Incorporation

Caption: Workflow for incorporating an internal linker in SPPS.

Diagram 3: Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection in Fmoc-SPPS.

Conclusion

This compound is a valuable reagent for the modification of synthetic peptides. Its bifunctional nature, combined with the well-understood chemistry of the TBDMS protecting group, allows for its strategic incorporation as either a C-terminal modifying agent or an internal linker. The protocols and workflows presented here provide a framework for researchers to utilize this building block to create peptides with novel functionalities, opening avenues for new therapeutic and diagnostic applications. Careful planning of the synthetic strategy, particularly regarding the point of incorporation and the final deprotection conditions, is essential for successful outcomes.

References

- 1. This compound | 101711-55-1 | Benchchem [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. chemistry.du.ac.in [chemistry.du.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-(Tert-butyldimethylsilyloxy)ethanamine in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for targeted protein degradation. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC.[1][2][3][4] This document provides detailed application notes and protocols for the use of 2-(tert-butyldimethylsilyloxy)ethanamine as a precursor for a short, hydrophilic linker in the development of novel PROTACs.

This compound serves as a protected form of a 2-aminoethoxy linker moiety. The tert-butyldimethylsilyl (TBS) protecting group allows for the selective functionalization of the amine group, followed by deprotection to reveal a hydroxyl group that can be further modified or remain as a hydrophilic element in the final PROTAC. This linker is advantageous for synthesizing PROTACs with short, defined-length linkers, which can be crucial for optimizing the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

Application Notes

Rationale for Using a 2-Aminoethoxy Linker

The choice of a linker is a critical parameter in PROTAC design, affecting both the biological activity and the pharmaceutical properties of the molecule.[1][2][3][4] A 2-aminoethoxy linker derived from this compound offers several potential advantages:

-

Hydrophilicity: The ether oxygen can improve the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules. Improved solubility can enhance cell permeability and bioavailability.

-

Short Length and Defined Geometry: This linker provides a short and relatively rigid connection between the two ligands. The linker length is a key determinant of ternary complex stability and degradation efficiency.[1][2]

-

Synthetic Tractability: this compound is a commercially available building block. The TBS protecting group is stable under a variety of reaction conditions and can be selectively removed under mild conditions, allowing for a modular and flexible synthetic strategy.

General Workflow for PROTAC Development using this compound

The development of a PROTAC using this linker typically follows a structured workflow, from synthesis to biological evaluation.

Caption: A general workflow for the development of PROTACs.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound as a Linker Precursor

This protocol describes a general two-step approach for the synthesis of a PROTAC.

Materials:

-

This compound

-

POI ligand with a suitable functional group (e.g., carboxylic acid)

-

E3 ligase ligand with a suitable functional group (e.g., amine)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

TBS deprotection reagent (e.g., TBAF in THF, or HCl in MeOH)

-

Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

-

Step 1: Coupling of the first ligand to the linker precursor.

-

Dissolve the POI ligand (1 eq.) in DMF.

-

Add HATU (1.2 eq.), HOBt (1.2 eq.), and DIPEA (3 eq.).

-

Stir the mixture for 15 minutes at room temperature.

-

Add this compound (1.1 eq.) to the reaction mixture.

-

Stir at room temperature for 4-16 hours, monitoring the reaction by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the intermediate by column chromatography.

-

-

Step 2: Deprotection of the TBS group.

-

Dissolve the TBS-protected intermediate in THF.

-

Add TBAF (1 M in THF, 1.5 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the deprotected intermediate by column chromatography.

-

-

Step 3: Coupling of the second ligand.

-

The deprotected intermediate now has a free hydroxyl group. This can be activated (e.g., by mesylation) for coupling to an amine-containing E3 ligase ligand, or if the E3 ligase ligand has a carboxylic acid, the hydroxyl group on the linker can be coupled via an etherification reaction or converted to an amine for amide bond formation. The following is an example of activating the hydroxyl group for coupling.

-

Dissolve the deprotected intermediate (1 eq.) in DCM.

-

Add triethylamine (2 eq.) and methanesulfonyl chloride (1.2 eq.) at 0 °C.

-

Stir for 1-2 hours.

-

Add the E3 ligase ligand (with an amine or hydroxyl nucleophile, 1.1 eq.) and a suitable base (e.g., potassium carbonate).

-

Stir at room temperature or with gentle heating until the reaction is complete as monitored by LC-MS.

-

Work up the reaction and purify the final PROTAC by preparative HPLC.

-

-

Step 4: Characterization.

-

Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Caption: A schematic of a synthetic route for a PROTAC.

Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer.

-

Clarify lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein lysates to the same concentration and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane and then incubate with the primary antibody for the POI.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

Strip the membrane (if necessary) and re-probe for the loading control.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of protein remaining against the PROTAC concentration to generate a dose-response curve.

-

Calculate the DC₅₀ (concentration at which 50% degradation is achieved) and Dₘₐₓ (maximum degradation percentage) from the curve.

-

Protocol 3: Cell Viability Assay

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Opaque-walled multi-well plates

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in an opaque-walled 96-well plate.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).

-

-

Viability Measurement:

-

Equilibrate the plate to room temperature.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence or absorbance using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot cell viability against PROTAC concentration to determine the EC₅₀ (concentration at which 50% of the maximal effect is observed).

-

Data Presentation

Quantitative data from the evaluation of a hypothetical PROTAC, "PROTAC-X," which targets Protein Y for degradation by the E3 ligase Cereblon, is presented below for illustrative purposes.

Table 1: In Vitro Degradation of Protein Y by PROTAC-X

| Cell Line | Treatment Time (h) | DC₅₀ (nM) | Dₘₐₓ (%) |

| Cell Line A | 24 | 25 | 92 |

| Cell Line B | 24 | 48 | 85 |

Table 2: Cellular Activity of PROTAC-X

| Cell Line | Assay | Endpoint | EC₅₀ (nM) |

| Cell Line A | Cell Viability | 72 h | 35 |

| Cell Line B | Cell Viability | 72 h | 75 |

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs with short, hydrophilic linkers. The protocols and application notes provided herein offer a comprehensive guide for researchers and drug developers interested in utilizing this linker precursor for the development of novel protein degraders. The modular synthetic approach, combined with robust biological evaluation methods, will facilitate the systematic optimization of PROTACs for enhanced therapeutic potential.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification of Gold Nanoparticles with 2-(Tert-butyldimethylsilyloxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance, biocompatibility, and ease of surface functionalization.[1][2][3] The ability to modify the surface of AuNPs is crucial for their application in targeted drug delivery, diagnostics, and bioimaging.[1][4][5] This document provides a detailed protocol for the surface modification of gold nanoparticles with 2-(Tert-butyldimethylsilyloxy)ethanamine, a bifunctional linker that introduces a protected primary amine onto the nanoparticle surface.

The this compound molecule features a terminal amine group that can be used for further conjugation with biomolecules, drugs, or targeting ligands, and a silyl ether group that can facilitate attachment to the gold surface, often through a thiol-silane linker strategy. The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl end of the ethanolamine backbone is stable under a range of conditions, allowing for selective reactions at the amine functionality.[6] This protecting group can be readily removed under mild conditions to expose the hydroxyl group if needed for subsequent modifications.[7] This protocol outlines the synthesis of citrate-stabilized AuNPs, their functionalization with the silyl-protected amine, and the subsequent deprotection of the silyl group to yield amine-functionalized nanoparticles.

Applications

The resulting amine-functionalized gold nanoparticles serve as a versatile platform for a multitude of biomedical applications:

-

Drug Delivery: The primary amine groups can be conjugated with therapeutic agents for targeted delivery to specific cells or tissues.[1][2][8][9]

-

Gene Delivery: The positively charged surface (after protonation of the amine groups) can electrostatically interact with negatively charged genetic material like siRNA, facilitating cellular uptake.[8]

-

Biosensing: Biomolecules such as antibodies or enzymes can be attached to the amine-functionalized AuNPs for the development of highly sensitive and specific biosensors.[4]

-

Bioimaging: Imaging agents can be conjugated to the nanoparticles for various imaging modalities.[1]

-

Theranostics: The platform allows for the combination of therapeutic and diagnostic agents on a single nanoparticle for simultaneous treatment and monitoring.[5]

Experimental Protocols

Materials and Equipment

| Material/Equipment | Specifications |

| Gold(III) chloride trihydrate (HAuCl₄·3H₂O) | ACS reagent grade |

| Trisodium citrate dihydrate | ≥99% |

| This compound | ≥95% |

| (3-Mercaptopropyl)trimethoxysilane (MPTMS) | ≥95% |

| Tetrabutylammonium fluoride (TBAF) | 1 M solution in THF |

| Ethanol (EtOH) | Anhydrous, ≥99.8% |

| Methanol (MeOH) | Anhydrous, ≥99.8% |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |

| Ultrapure water | 18.2 MΩ·cm |

| Round-bottom flasks | Various sizes |

| Condenser | |

| Heating mantle with magnetic stirrer | |

| Centrifuge | Capable of reaching >12,000 x g |

| UV-Vis Spectrophotometer | |

| Dynamic Light Scattering (DLS) Instrument | |

| Transmission Electron Microscope (TEM) | |

| Fourier-Transform Infrared (FTIR) Spectrometer |

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)

-

Preparation: In a meticulously cleaned 250 mL round-bottom flask, add 100 mL of a 0.01% (w/v) aqueous solution of HAuCl₄·3H₂O.

-

Heating: Bring the solution to a rolling boil under continuous stirring using a heating mantle and a magnetic stirrer, with a condenser attached to the flask.

-

Reduction: Rapidly inject 4 mL of a 1% (w/v) trisodium citrate dihydrate solution into the boiling gold solution.

-

Reaction: Observe the color change of the solution from pale yellow to blue and finally to a brilliant ruby red, which indicates the formation of gold nanoparticles.[10]

-

Completion: Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.

-

Cooling: Remove the flask from the heating mantle and allow it to cool to room temperature with continuous stirring.

-

Characterization: Characterize the synthesized AuNPs using UV-Vis spectroscopy (for Surface Plasmon Resonance peak), DLS (for hydrodynamic diameter and size distribution), and TEM (for core size and morphology).

Protocol 2: Surface Modification with this compound via a Thiol-Silane Linker

This protocol utilizes a two-step process where the gold nanoparticles are first functionalized with a thiol-silane linker, (3-Mercaptopropyl)trimethoxysilane (MPTMS), followed by reaction with this compound.

Step A: Functionalization with MPTMS

-

Preparation: To 10 mL of the synthesized citrate-stabilized AuNP solution, add 100 µL of a 10 mM ethanolic solution of MPTMS.

-

Incubation: Stir the mixture vigorously at room temperature overnight to allow for the self-assembly of the thiol group on the gold nanoparticle surface.

-

Purification: Purify the functionalized nanoparticles by centrifugation at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes). Carefully remove the supernatant and resuspend the nanoparticle pellet in ethanol. Repeat this washing step twice to remove unbound MPTMS.

Step B: Reaction with this compound

-

Reaction Setup: Resuspend the MPTMS-functionalized AuNP pellet in 10 mL of anhydrous DMF.

-

Addition of Amine: Add 50 µL of a 100 mM solution of this compound in DMF to the AuNP suspension.

-

Incubation: Stir the reaction mixture at room temperature for 24 hours to allow the amine to react with the silane groups on the nanoparticle surface.

-